molecular formula C11H12IN3O2S B13534090 2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide

2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13534090
M. Wt: 377.20 g/mol
InChI Key: FPDLQGNJWOTAEW-UHFFFAOYSA-N
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Description

2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features a benzotriazole moiety linked to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 5-iodo-1H-1,2,3-benzotriazole with a thiolane derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzotriazole derivatives .

Scientific Research Applications

2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to the combination of the benzotriazole and thiolane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12IN3O2S

Molecular Weight

377.20 g/mol

IUPAC Name

2-[(5-iodobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide

InChI

InChI=1S/C11H12IN3O2S/c12-8-3-4-11-10(6-8)13-14-15(11)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2

InChI Key

FPDLQGNJWOTAEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)CN2C3=C(C=C(C=C3)I)N=N2

Origin of Product

United States

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